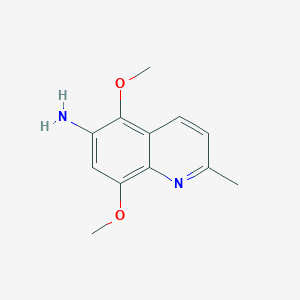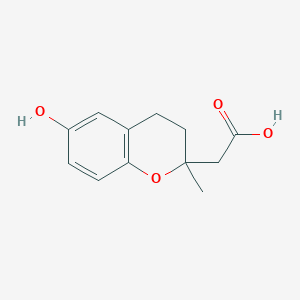
2,5-Dichlorobenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorobenzyl acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzyl acetate, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzyl acetate typically involves the esterification of 2,5-dichlorobenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichlorobenzyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2,5-dichlorobenzyl alcohol and acetic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyl group can be oxidized to form 2,5-dichlorobenzoic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Hydrolysis: 2,5-Dichlorobenzyl alcohol and acetic acid.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Oxidation: 2,5-Dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
2,5-Dichlorobenzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dichlorobenzyl acetate, particularly its antimicrobial effects, involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may interfere with protein synthesis by denaturing essential enzymes and proteins within the microbial cells.
Comparación Con Compuestos Similares
2,4-Dichlorobenzyl acetate: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,5-Dichlorobenzyl alcohol: The alcohol counterpart of 2,5-Dichlorobenzyl acetate.
2,5-Dichlorobenzoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required.
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3 |
Clave InChI |
DDHCMFWYAJOWAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


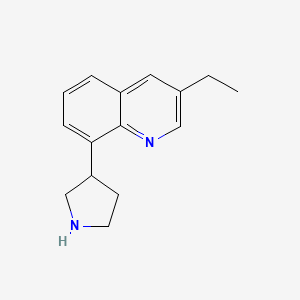
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)


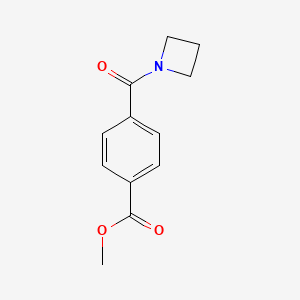
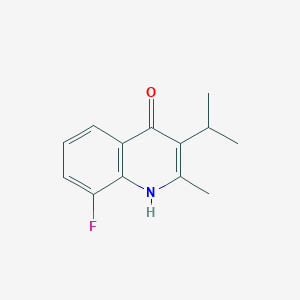

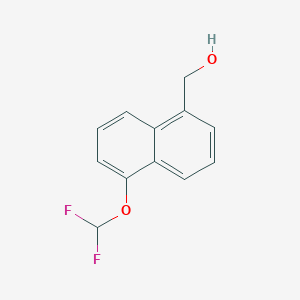

![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)
